1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

ADME prediction membrane permeability polar surface area

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 302581-27-7) is a sulfone-containing, C-3-substituted tetrahydrothiophenyl urea with molecular formula C₆H₁₂N₂O₃S and molecular weight 192.24 g·mol⁻¹. The compound features a tetrahydrothiophene-1,1-dioxide ring, a methyl group, and a urea moiety (–NH–CO–NH₂) attached directly to the ring carbon bearing the methyl substituent.

Molecular Formula C6H12N2O3S
Molecular Weight 192.24 g/mol
Cat. No. B12123345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Molecular FormulaC6H12N2O3S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)NC(=O)N
InChIInChI=1S/C6H12N2O3S/c1-6(8-5(7)9)2-3-12(10,11)4-6/h2-4H2,1H3,(H3,7,8,9)
InChIKeyVUOXNZDJJQRCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: Structural Identity and Core Properties for Informed Sourcing


1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 302581-27-7) is a sulfone-containing, C-3-substituted tetrahydrothiophenyl urea with molecular formula C₆H₁₂N₂O₃S and molecular weight 192.24 g·mol⁻¹ . The compound features a tetrahydrothiophene-1,1-dioxide ring, a methyl group, and a urea moiety (–NH–CO–NH₂) attached directly to the ring carbon bearing the methyl substituent . Its computed physicochemical profile—TPSA 89.26 Ų, cLogP −0.7681, 3 H-bond acceptors, 2 H-bond donors, and 1 rotatable bond—positions it as a relatively polar, hydrogen-bond-capable small molecule distinct from common sulfone-urea analogs .

Why In-Class Sulfone-Urea Analogs Cannot Substitute for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea


The tetrahydrothiophene-1,1-dioxide urea scaffold encompasses a range of compounds that vary significantly in their N-substitution pattern, ring-substitution position, and hydrogen-bonding capacity . Substituting the target compound with a close analog—such as an N-methyl urea, an N,N-disubstituted urea, or an acetamide derivative—alters topological polar surface area (TPSA), lipophilicity (LogP), hydrogen bond donor count, and molecular flexibility, each of which has experimentally established consequences for membrane permeability, solubility, and target-binding interactions . The quantitative comparisons below demonstrate that even single-atom or single-bond modifications produce divergent physicochemical profiles, making generic interchange scientifically unsound without explicit re-validation.

Quantitative Differentiation Evidence for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea Versus Closest Analogs


Topological Polar Surface Area (TPSA) of 89.26 Ų vs. 40.5 Ų for the 3-Methylphenyl Analog—A 2.2-Fold Difference in Polarity

The target compound bears a calculated TPSA of 89.26 Ų, compared with 40.5 Ų for the closely related 3-methylphenyl analog 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea (CAS 507256-13-5) . This 48.76 Ų difference—a factor of 2.2—places the target compound substantially further along the polarity axis, directly impacting predicted intestinal absorption and blood–brain barrier penetration in standard ADME models .

ADME prediction membrane permeability polar surface area

LogP −0.7681 vs. LogP 3.3—Over 4 Log Units Difference in Lipophilicity Governs Partitioning Behavior

The target compound has a computed LogP of −0.7681, whereas the 3-methylphenyl analog exhibits a LogP of approximately 3.3 . This 4.07 log-unit difference corresponds to a >10,000-fold difference in octanol–water partition coefficient, drastically altering solubility, formulation behavior, and in vivo distribution . Even the N-methyl analog 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea (CAS 55261-01-3) shows a LogP of −0.816, a measurable 0.048 log-unit shift reflecting subtle but meaningful changes in hydrophilicity .

lipophilicity LogP drug-likeness formulation

Two Hydrogen Bond Donors (HBD = 2) vs. One (HBD = 1) in N-Methyl Analog—Altered Intermolecular Interaction Capacity

The target compound possesses two hydrogen bond donors (the two –NH protons of the unsubstituted urea group), whereas the N-methyl analog 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea (CAS 55261-01-3) has only one HBD due to N-methyl substitution . This difference directly affects aqueous solubility, crystal packing, and the ability to form bidentate hydrogen-bonding interactions with biological targets .

hydrogen bonding solubility target engagement crystallization

Single Rotatable Bond vs. Two in the 3-Methylphenyl Analog—Restricted Conformational Flexibility Impacts Entropic Binding Costs

The target compound has only 1 rotatable bond, whereas the 3-methylphenyl analog has 2 rotatable bonds . Reduced conformational flexibility lowers the entropic penalty upon target binding and can translate into improved binding affinity when the bioactive conformation is pre-organized .

conformational restriction entropy binding affinity molecular rigidity

Sulfone (1,1-Dioxide) Oxidation State Confers Metabolic Stability Advantage Over Thioether and Sulfoxide Analogs

The tetrahydrothiophene-1,1-dioxide moiety in the target compound represents the fully oxidized sulfone form . Literature on thiophene metabolism demonstrates that thiophene rings undergo CYP450-mediated S-oxidation to form reactive sulfoxide and epoxide metabolites, whereas the sulfone represents a metabolically terminal oxidation state that cannot be further oxidized at sulfur, thereby reducing the potential for reactive metabolite formation [1][2]. Thioether (tetrahydrothiophene) and sulfoxide analogs remain vulnerable to further oxidative metabolism [1].

metabolic stability sulfone thiophene metabolism CYP oxidation

3-Thienyl Urea Scaffold Associated with Herbicidal Activity—Class-Level Literature Precedent for Agrochemical Investigation

The 3-thienyl urea scaffold has been independently validated in herbicidal research. Stanetty et al. demonstrated that 3-thienyl ureas—synthesized via modified Curtius degradation of thiophene carboxylic acids—exhibit significant herbicidal activity comparable to commercial products [1][2]. While the target compound specifically was not tested in that study, its core 3-thienyl urea motif aligns with the active series, whereas 2-thienyl urea isomers showed different activity profiles, indicating that the position of urea attachment on the thiophene ring is a determinant of biological outcome [1].

herbicide thienylurea agrochemical Curtius degradation

Evidence-Backed Application Scenarios for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea


Medicinal Chemistry: Urea Pharmacophore Lead Optimization Requiring Precise H-Bond Donor Geometry

In drug discovery programs targeting enzymes or receptors that engage urea groups via bidentate hydrogen bonding, the target compound's two H-bond donors (vs. one in N-methyl analogs) and TPSA of 89.26 Ų provide a polarity and hydrogen-bonding profile suitable for optimizing target engagement while maintaining aqueous solubility . The single rotatable bond restricts conformational freedom, potentially reducing entropic binding penalties compared to more flexible analogs with additional rotatable bonds .

ADME-Tox Profiling: Sulfone Oxidation State as a Metabolic Stability Strategy

For programs seeking to minimize CYP450-mediated bioactivation of thiophene-containing scaffolds, the sulfone (1,1-dioxide) oxidation state of the target compound represents a metabolic endpoint incapable of further S-oxidation [1]. This contrasts with thioether or sulfoxide analogs that are substrates for oxidative metabolism and potential sources of reactive electrophilic intermediates [1]. The compound's moderate LogP (−0.7681) further supports favorable aqueous solubility for in vitro ADME assays .

Agrochemical Discovery: 3-Thienyl Urea Scaffold for Herbicide Screening Panels

Class-level literature demonstrates that 3-thienyl ureas exhibit herbicidal activity comparable to commercial standards [2][3]. The target compound, bearing the 3-thienyl urea motif on a sulfone-containing tetrahydrothiophene ring, offers a structurally distinct entry point for herbicide screening programs seeking novelty beyond conventional aryl-substituted thienylurea herbicides [2]. Its moderate polarity (TPSA 89.26, LogP −0.7681) may confer favorable foliar uptake characteristics versus more lipophilic analogs .

Chemical Biology: Probe Development Requiring Defined Physicochemical Boundaries

The well-characterized physicochemical profile (TPSA 89.26, LogP −0.7681, HBD 2, HBA 3, RotB 1) makes this compound a suitable candidate for chemical probe development where off-target promiscuity must be minimized . Its TPSA of 89.26 Ų exceeds the typical threshold (60–70 Ų) associated with good oral bioavailability, suggesting utility in programs targeting peripheral or parenteral administration routes where CNS penetration is undesirable .

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